methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features an imidazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of imidazole-containing compounds with biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar biological activity.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
4-Methylimidazole: Known for its use in various industrial applications.
Uniqueness
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is unique due to its fused ring structure, which combines the properties of both imidazole and piperidine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine, also known by its CAS number 1498133-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H22N4 with a molecular weight of 222.33 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole and piperidine structures often exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The imidazole ring is particularly noted for its ability to disrupt microbial cell membranes.
- Anticancer Properties : Some derivatives of imidazole-piperidine compounds have been investigated for their anticancer activity. They may act as inhibitors of specific protein kinases involved in cancer progression, thereby hindering tumor growth.
- Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Research has indicated that such compounds may modulate neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.
- Cell Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anticancer | Inhibition of tumor cell proliferation | |
Neuropharmacological | Modulation of serotonin receptors |
Case Study 1: Antimicrobial Testing
In a recent study, this compound was tested against various bacterial strains using the microplate Alamar Blue assay. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Anticancer Activity
Another research effort evaluated the compound's effects on human cancer cell lines. The study found that it effectively inhibited cell growth in specific lines associated with breast and lung cancer, suggesting potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
DTXKSRFYXPSZIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CN=CN2C)C |
Origin of Product |
United States |
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